4-(Trifluoromethyl)benzamidoxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzamidoxime can be synthesized through the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring the purity of reactants, controlling reaction conditions, and employing efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amidoxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amidoximes.
Scientific Research Applications
4-(Trifluoromethyl)benzamidoxime has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzamidoxime and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzamidoxime
- 3,5-Bis(trifluoromethyl)benzamidoxime
- 2-(Trifluoromethyl)benzamidoxime
Comparison: 4-(Trifluoromethyl)benzamidoxime is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFLUSIBKAKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-86-8 | |
Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22179-86-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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